Strontium nonylphenolate
Description
Strontium nonylphenolate is an organometallic compound comprising a strontium cation (Sr²⁺) coordinated with nonylphenolate anions. Nonylphenolate, derived from nonylphenol (C₉H₁₉C₆H₄OH), is a branched alkylphenol with surfactant properties. However, direct experimental data on its synthesis, structure, and properties are scarce in the literature.
Properties
CAS No. |
31291-42-6 |
|---|---|
Molecular Formula |
C30H46O2Sr |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
strontium;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Sr/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
JNCLGRVLJCCIMN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Sr+2] |
Related CAS |
25154-52-3 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium bis(nonylphenolate) can be synthesized through the reaction of nonylphenol with strontium hydroxide. The reaction typically involves heating a mixture of nonylphenol and strontium hydroxide in an aqueous medium to facilitate the formation of the strontium salt.
Industrial Production Methods: In an industrial setting, the production of strontium bis(nonylphenolate) involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of specialized reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Strontium bis(nonylphenolate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize nonylphenol derivatives.
Reduction: Reducing agents like sodium borohydride can be employed to reduce certain functional groups in the compound.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of nonylphenol, as well as substituted nonylphenol compounds.
Scientific Research Applications
Strontium nonylphenolate is a chemical compound derived from the reaction of strontium ions with nonylphenol, categorized as a strontium salt of 4-nonylphenol, an alkylphenol derivative. It has a molecular formula of and a molecular weight of approximately 526.3 g/mol. The compound is characterized by a phenolic hydroxyl group and a hydrophobic nonyl chain, which contribute to its properties and applications in various fields, including industrial processes and biological systems.
Research indicates that this compound interacts with estrogen receptors, leading to endocrine-disrupting effects because the phenolic structure can mimic estrogen. This interaction can activate or inhibit signaling pathways, affecting gene expression and cellular functions, raising concerns about potential impacts on human health and the environment, especially concerning reproductive and developmental toxicity. Studies have demonstrated its binding to estrogen receptors, potentially altering hormonal signaling pathways, which has implications for understanding how such compounds affect wildlife and human populations exposed to environmental contaminants containing similar structures.
Comparable Compounds
This compound shares similarities with other compounds, particularly those within the alkylphenol family.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenol, 4-nonyl- | Parent compound without strontium ion | |
| Nonylphenol ethoxylates | Ethoxylated derivatives used as surfactants | |
| Octylphenol | Shorter alkyl chain; used in similar applications | |
| Bisphenol A | Known endocrine disruptor; used in plastics |
Mechanism of Action
The mechanism by which strontium bis(nonylphenolate) exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing their activity and leading to desired outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Strontium Hydroxide (Sr(OH)₂·8H₂O)
Structural and Chemical Properties :
- Molecular Weight : 265.76 g/mol .
- Solubility : Sparingly soluble in water; decomposes upon heating.
- Reactivity : Absorbs CO₂ from air, forming strontium carbonate .
Applications: Used in glass manufacturing, sugar refining, and as a precursor for other strontium compounds. Unlike strontium nonylphenolate, it lacks organic ligands, making it more reactive in aqueous environments.
Key Difference: Strontium hydroxide is inorganic and hydrophilic, whereas this compound is organophilic, likely stable in non-polar solvents .
Strontium Ranelate (C₁₂H₆N₂O₈SSr₂)
Structural and Chemical Properties :
- Molecular Weight : 513.79571 g/mol .
- Solubility : Poorly characterized; used pharmaceutically.
- Reactivity : Acts as a bone-seeking agent due to Sr²⁺’s similarity to Ca²⁺ .
Applications: Clinically used to treat osteoporosis by enhancing bone density. This compound, in contrast, is hypothesized to serve industrial roles (e.g., catalysis or surfactants) rather than biomedical applications .
Key Difference: Ranelate’s complex organic ligand (ranelic acid) provides targeted biological activity, while nonylphenolate’s simpler alkylphenol group may prioritize surface-active or catalytic functions.
Calcium Nonylphenolate (Hypothetical: Ca(C₉H₁₉C₆H₄O)₂)
Structural and Chemical Properties :
- Solubility: Expected to be low in water due to the hydrophobic nonyl chain.
- Reactivity: Likely reacts with acids to release nonylphenol, analogous to strontium carbonate’s reaction with acids .
Applications: Calcium-based phenolates are used in detergents and emulsifiers. This compound may exhibit higher thermal stability due to Sr²⁺’s larger ionic radius (1.16 Å vs. 1.00 Å for Ca²⁺), which reduces polarizing power and enhances ligand stability .
Key Difference : Strontium’s lower electronegativity compared to calcium may reduce its Lewis acidity, affecting catalytic efficiency in reactions requiring electron withdrawal .
Barium Nonylphenolate (Hypothetical: Ba(C₉H₁₉C₆H₄O)₂)
Structural and Chemical Properties :
- Thermal Stability : Barium compounds generally exhibit higher thermal stability than strontium analogs (e.g., BaCO₃ decomposes at 1,360°C vs. SrCO₃ at 1,294°C) .
- Toxicity : Barium salts are more toxic than strontium, limiting their use in consumer products .
Applications: Barium phenolates may serve niche roles in high-temperature processes. This compound could offer a safer alternative with moderate stability.
Strontium Titanate (SrTiO₃)
Structural and Chemical Properties :
- Crystal Structure : Perovskite lattice with high dielectric constant .
- Applications : Used in electronics (capacitors, superconductors) and photocatalysis .
Key Difference: Titanate’s inorganic oxide structure contrasts with nonylphenolate’s organic-inorganic hybrid nature. The latter’s applications may focus on organic synthesis or interfacial processes rather than electronic properties.
Data Tables
Table 1: Comparative Properties of Strontium Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Key Applications |
|---|---|---|---|---|
| This compound* | Sr(C₉H₁₉C₆H₄O)₂ | ~600 (estimated) | Low | Surfactants, Catalysis |
| Strontium Hydroxide | Sr(OH)₂·8H₂O | 265.76 | Sparing | Glass manufacturing |
| Strontium Ranelate | C₁₂H₆N₂O₈SSr₂ | 513.79571 | N/A | Osteoporosis treatment |
| Strontium Titanate | SrTiO₃ | 183.52 | Insoluble | Electronics, Catalysis |
*Hypothetical data inferred from analogous compounds.
Research Findings and Gaps
- Catalytic Potential: Strontium ferrite-graphene nanocomposites () show high catalytic activity, suggesting that this compound could similarly act as a catalyst in organic reactions.
- Environmental Impact: Nonylphenol derivatives are known endocrine disruptors. This compound’s environmental persistence and toxicity remain unstudied .
- Synthesis Challenges: Unlike strontium hydroxide, which is easily synthesized via SrCO₃ and water (), nonylphenolate’s preparation may require anhydrous conditions to prevent ligand hydrolysis .
Biological Activity
Strontium nonylphenolate is a compound derived from the reaction of strontium with nonylphenol, a known environmental contaminant and endocrine disruptor. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential toxicity, and implications for human health and the environment.
Chemical Structure and Properties
This compound is characterized by the presence of a strontium ion (Sr²⁺) bonded to nonylphenol, which consists of a phenolic ring with a long hydrophobic alkyl chain. This structure contributes to its biological activity, particularly in terms of its interaction with biological membranes and potential endocrine-disrupting properties.
Mechanisms of Biological Activity
1. Endocrine Disruption:
Nonylphenol, the parent compound, is recognized for its weak estrogenic activity. Studies have demonstrated that exposure to nonylphenol can lead to alterations in hormone levels and reproductive function in various organisms. For instance, it has been shown to affect plasma vitellogenin concentrations in fish, indicating potential impacts on reproductive health .
2. Oxidative Stress:
Research indicates that nonylphenol can induce oxidative stress by increasing reactive oxygen species (ROS) production while decreasing antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT). This oxidative stress can lead to cellular damage and apoptosis in neural cells .
3. Neurotoxicity:
this compound may exhibit neurotoxic effects similar to those observed with nonylphenol. Studies have reported that exposure to nonylphenol can result in neuroinflammation and changes in glial cell function, which are critical for maintaining neural health .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity: In laboratory settings, this compound has shown varying degrees of acute toxicity depending on the concentration and exposure duration. The compound's effects on aquatic organisms indicate significant mortality rates at high concentrations .
- Chronic Effects: Long-term exposure studies suggest that this compound may lead to bioaccumulation in aquatic species, raising concerns about its persistence in the environment and potential for biomagnification through food webs .
Case Studies
Case Study 1: Aquatic Toxicity
A study conducted on fathead minnows (Pimephales promelas) revealed that exposure to this compound resulted in decreased survival rates and reproductive impairment at concentrations above 0.0595 mg/L. Histological examinations showed necrotic changes in gonadal tissues .
Case Study 2: Endocrine Disruption in Fish
In juvenile rainbow trout, this compound was found to alter hormone levels significantly, leading to abnormal development of secondary sexual characteristics. These findings highlight the compound's potential impact on endocrine functions within aquatic ecosystems .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
